molecular formula C13H11BrClF2N B1420216 N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride CAS No. 1193390-03-2

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride

Cat. No.: B1420216
CAS No.: 1193390-03-2
M. Wt: 334.58 g/mol
InChI Key: CZQYCJJRWZQHLU-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a fluorinated aniline derivative featuring a 4-bromobenzyl substituent on the amine group and fluorine atoms at the 2- and 4-positions of the aniline ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N.ClH/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16;/h1-7,17H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYCJJRWZQHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Method:

  • Starting Material: 2,4,5-Trichloronitrobenzene
  • Reaction: Fluorination using a fluorinating agent (e.g., alkali metal fluorides) in the presence of a phase transfer catalyst
  • Conditions: Elevated temperature, phase transfer catalyst (quaternary ammonium salts), high efficiency at solid-liquid interface
  • Outcome: Formation of 2,4-difluoro-5-chloronitrobenzene, which is then reduced to 2,4-difluoroaniline by catalytic hydrogenation

Data Table:

Step Reagents Conditions Yield References
Fluorination Fluorinating agent + phase transfer catalyst Elevated temperature, solid-liquid interface High (exact % varies)
Reduction Catalytic hydrogenation Hydrogen gas, Pd/C catalyst >90%

Bromination of Aromatic Precursors

The next critical step involves the selective bromination of the aromatic ring to introduce the bromophenyl group, which is essential for subsequent functionalization.

Method:

  • Starting Material: 2-methyl-2-phenylpropanoic acid
  • Reaction: Bromination with bromine in aqueous medium under controlled conditions
  • Notes: Achieves high selectivity for the para-position, avoiding polybromination
  • Yield: Approximately 46.6% after purification

Data Table:

Step Reagents Conditions Yield Notes References
Bromination Bromine + sodium bicarbonate Aqueous, 25-35°C, 3 hours 46.6% Selective in aqueous medium
Esterification Methanol + sulfuric acid Reflux 79% Purification via distillation

Formation of the Bromophenylmethyl Intermediate

The brominated acid is converted into the corresponding methyl ester, which serves as a precursor for subsequent amination.

Method:

Synthesis of the Target Aniline Derivative

The final step involves converting the bromophenylmethyl intermediate into the amine hydrochloride salt:

  • Reaction: Nucleophilic substitution of the bromide with ammonia or amines, followed by salt formation
  • Conditions: Typically carried out in polar solvents like ethanol or water, under reflux
  • Notes: The process may involve catalytic hydrogenation or nucleophilic displacement

Data Table:

Step Reagents Conditions Yield Notes References
Nucleophilic substitution Ammonia or amines Reflux in ethanol/water Variable Displacement of bromide ,
Salt formation Hydrochloric acid Aqueous Quantitative Formation of hydrochloride salt Standard

Final Purification and Characterization

The final compound, N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride , is purified via recrystallization from suitable solvents such as ethanol or methanol, followed by characterization using NMR, LCMS, and melting point analysis to confirm purity.

Summary of Key Data and Findings

Synthesis Step Main Reagents Typical Conditions Yield Remarks
Fluorination Fluorinating agents + phase transfer catalyst Elevated temperature High Efficient fluorination of chlorinated nitrobenzene
Bromination Bromine + sodium bicarbonate Aqueous, 25-35°C 46.6% Selective para-bromination in aqueous medium
Esterification Methanol + sulfuric acid Reflux 79% Purification via distillation
Nucleophilic substitution Ammonia/amine Reflux Variable Displacement of bromide to form amine
Salt formation Hydrochloric acid Aqueous Quantitative Final hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine atom replaced by the aryl group from the boronic acid.

Scientific Research Applications

Organic Synthesis

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in substitution reactions, oxidation-reduction processes, and coupling reactions such as the Suzuki-Miyaura coupling.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsInvolves electrophilic and nucleophilic substitutions.
Oxidation/ReductionCan be oxidized or reduced to form different derivatives.
Coupling ReactionsParticipates in Suzuki-Miyaura coupling with boronic acids.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals due to its biological activity influenced by the bromine and fluorine substituents. It can interact with various biological pathways, making it a candidate for drug design .

Case Study:
A study focusing on fluorinated compounds highlighted the role of similar derivatives in enhancing drug properties such as absorption and distribution. The introduction of halogens like bromine and fluorine can significantly affect the pharmacokinetics of lead compounds .

Material Science

This compound is also explored in material science applications, particularly in the synthesis of fluorinated biphenyls , which are used in organic electronics such as OLEDs (Organic Light Emitting Diodes) and LCDs (Liquid Crystal Displays). The rigidity and chemical stability of these compounds make them suitable for high-performance materials .

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications: Fluorine and Halogen Substitutions
  • N-(4-Chlorophenyl)methyl-2,4-difluoroaniline hydrochloride : Replacing bromine with chlorine reduces molecular weight and alters lipophilicity. Chlorine’s smaller atomic radius may improve solubility but decrease binding affinity compared to bromine .
  • N-(4-Bromophenyl)methyl-2,5-difluoroaniline hydrochloride : Shifting fluorine to the 5-position on the aniline ring may disrupt electronic effects critical for target interactions .
Functional Group Variations
  • N-(4-Bromophenyl)quinoline-2-carboxamide (5c): Incorporates a quinoline carboxamide group instead of a difluoroaniline, enhancing π-π stacking interactions in enzyme inhibition (e.g., Trypanosoma brucei) .
  • N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide : Replaces the benzyl group with an isoxazole ring, improving selectivity for kinase targets but reducing halogen-mediated hydrophobic interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
N-[(4-Bromophenyl)methyl]-2,4-difluoroaniline HCl ~334.6 3.8 10–20 (water) 4-Br-benzyl, 2,4-F₂-aniline
N-(4-Chlorophenyl)methyl-2,4-difluoroaniline HCl ~290.1 3.2 15–30 (water) 4-Cl-benzyl, 2,4-F₂-aniline
N-(4-Bromophenyl)quinoline-2-carboxamide (5c) 367.2 4.1 <5 (water) Quinoline-2-carboxamide
N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide 239.2 2.5 50–100 (water) Isoxazole, 2,4-F₂-aniline

Notes: LogP and solubility estimates derived from analogous structures in .

Key Research Findings

  • Synthetic Efficiency : Microwave methods reduce reaction times by 50% compared to traditional alkylation but require specialized equipment .
  • Metabolic Stability : Fluorine atoms at the 2- and 4-positions resist oxidative metabolism, extending half-life in vivo .

Biological Activity

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a synthetic compound with the molecular formula C13H10BrF2NHClC_{13}H_{10}BrF_2N\cdot HCl. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a substituted aniline structure where bromine and fluorine atoms are present on the aromatic ring. These substitutions can significantly influence the compound's reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC13H10BrF2NHClC_{13}H_{10}BrF_2N\cdot HCl
Molecular Weight334.59 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aniline derivatives can inhibit the growth of Gram-positive bacteria through membrane disruption mechanisms .

Anticancer Potential

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that derivatives with similar structures possess cytotoxic activity against various cancer cell lines. For example, compounds with difluoro substitutions have shown enhanced potency against breast cancer cells (MCF7) and liver cancer cells (HepG2) compared to their non-fluorinated counterparts .

Case Studies

  • Study on Anticancer Activity :
    A study conducted on a series of fluorinated anilines, including this compound, revealed that these compounds exhibited dose-dependent cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability and found that the difluoro substitution significantly increased the compounds' efficacy .
  • Enzyme Inhibition :
    Another investigation focused on the enzyme inhibition properties of related compounds. It was found that certain derivatives could effectively inhibit alkaline phosphatase activity, suggesting a potential therapeutic role in conditions associated with enzyme dysregulation .

Q & A

Q. How can researchers optimize the synthesis of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, condensation reactions involving halogenated anilines (e.g., 4-bromobenzyl derivatives) may benefit from polar aprotic solvents like DMF or THF, as demonstrated in analogous systems . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can enhance purity. For the final hydrochloride salt formation, controlled pH adjustment using HCl gas in anhydrous ether is recommended to avoid over-acidification, which can degrade sensitive functional groups .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as shown in studies of bromophenyl derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions (e.g., difluoro groups at C2/C4 of the aniline ring) .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight and detect isotopic patterns indicative of bromine (e.g., 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} peaks) .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in solvents of varying polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify saturation points. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to potential aryl bromide photodegradation .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based or radiometric) to evaluate inhibition constants (KiK_i) against target enzymes. The bromophenyl and difluoroaniline moieties may act as hydrogen bond acceptors, disrupting active-site interactions. Compare activity with structural analogs (e.g., 4-chlorophenyl derivatives) to identify pharmacophore contributions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., fluorine quadrupolar coupling) or solvent-induced shifts. Perform variable-temperature NMR to assess conformational mobility. Cross-validate with computational methods (DFT calculations for 19F^{19}\text{F} chemical shift prediction) and alternative techniques like X-ray crystallography .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo) or fluorination patterns.
  • Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate hydrophobicity/electron-withdrawing effects with bioavailability .
  • Crystallographic docking : Map binding poses in target protein structures to rationalize SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride
Reactant of Route 2
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N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride

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